

A Comparative Guide to Reference Standards for N4-Acetyl Sulfadoxine Impurity Profiling

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Compound of Interest

Compound Name: N4-Acetyl Sulfadoxine

CAS No.: 5018-54-2

Cat. No.: B125119

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This guide provides a comprehensive comparison of reference standards for the impurity profiling of **N4-Acetyl Sulfadoxine**. It is intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of sulfadoxine-related compounds. This document will delve into the significance of impurity profiling, compare available reference standards, and provide detailed experimental protocols to ensure accurate and reproducible results.

Introduction: The Critical Role of Impurity Profiling

Sulfadoxine is a long-acting sulfonamide primarily used in combination with pyrimethamine for the treatment and prevention of malaria.[1] **N4-Acetyl Sulfadoxine** is a known metabolite and a key impurity of Sulfadoxine.[2][3] The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of the final drug product.[4] Therefore, rigorous impurity profiling is a mandatory regulatory requirement for drug approval and commercialization.[4][5]

Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines that necessitate the identification and characterization of any impurity present at a

level of 0.1% or higher.[5][6] This underscores the need for highly pure and well-characterized reference standards to accurately identify and quantify impurities.

Understanding the Impurity Landscape of Sulfadoxine

The manufacturing process and storage of Sulfadoxine can lead to the formation of various impurities. These can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.[6] **N4-Acetyl Sulfadoxine** falls under the category of organic impurities and is specifically a metabolite of Sulfadoxine.[2][3]

Common impurities related to Sulfadoxine, in addition to **N4-Acetyl Sulfadoxine**, include:

- O-Desmethyl Sulfadoxine[7][8]
- 4-Amino-5,6-dimethoxypyrimidine[7]
- 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide[7]

Accurate identification and control of these impurities are crucial for ensuring the quality and safety of Sulfadoxine-containing drug products.

Comparative Analysis of N4-Acetyl Sulfadoxine Reference Standards

The selection of an appropriate reference standard is paramount for reliable impurity profiling. Several commercial suppliers offer **N4-Acetyl Sulfadoxine** reference standards. The table below provides a comparison of key specifications from prominent vendors.

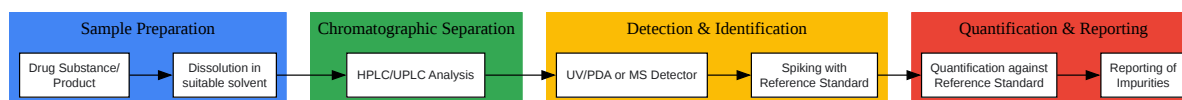
Supplier	Product/Catalogue No.	CAS Number	Molecular Formula	Molecular Weight	Purity	Notes
Pharmaffiliates	PA 1961510	5018-54-2	C ₁₄ H ₁₆ N ₄ O ₅ S	352.37	Not specified	Listed as an "In House Impurity" and EP/BP impurity C. [9]
Axios Research	AR-S10957	5018-54-2	C ₁₄ H ₁₆ N ₄ O ₅ S	352.37	Not specified	Characterized for use in analytical method development and validation. [8]
Biosynth	IA17044	5018-54-2	C ₁₄ H ₁₆ N ₄ O ₅ S	352.37 g/mol	Not specified	Recommended storage at <-15°C. [2]
Veeprho	VE007753	5018-54-2	Not specified	Not specified	Not specified	Parent drug is Sulfadoxine. [1] [10]
LGC Standards	TRC-A187840-500MG	5018-54-2	C ₁₄ H ₁₆ N ₄ O ₅ S	352.08	Not specified	Pharmaceutical toxicology reference material. [11]

Santa Cruz Biotechnology	sc-218209	5018-54-2	C ₁₄ H ₁₆ N ₄ O ₅ S	352.37	Not specified	For research use only.[3]
BOC Sciences	5018-54-2	5018-54-2	Not specified	Not specified	≥95%	-

Expert Insight: When selecting a reference standard, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier. The CoA provides detailed information on the purity, identity, and characterization of the standard, which is essential for regulatory submissions and ensuring the validity of analytical data. While pharmacopeial standards (e.g., from USP or EP) are the gold standard, well-characterized non-pharmacopeial standards from reputable suppliers are also widely used, especially during early-stage development.

Experimental Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the impurity profiling of **N4-Acetyl Sulfadoxine** in a Sulfadoxine drug substance or product.



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Caption: A typical workflow for **N4-Acetyl Sulfadoxine** impurity profiling.

Detailed Experimental Protocol: RP-HPLC Method

This section outlines a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of **N4-Acetyl Sulfadoxine** and other related impurities in Sulfadoxine.

5.1. Materials and Reagents

- **N4-Acetyl Sulfadoxine** Reference Standard
- Sulfadoxine Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
- Orthophosphoric acid (AR grade)
- Water (Milli-Q or equivalent)

5.2. Chromatographic Conditions

- Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase:
 - Mobile Phase A: 0.05 M KH₂PO₄ buffer, pH adjusted to 2.6 with orthophosphoric acid
 - Mobile Phase B: Acetonitrile
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	60	40

| 15 | 60 | 40 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 45°C
- Detection Wavelength: 215 nm[[12](#)] or 270 nm[[13](#)]
- Injection Volume: 10 µL

5.3. Preparation of Solutions

- Buffer Preparation (Mobile Phase A): Dissolve 6.8 g of KH_2PO_4 in 1000 mL of water. Adjust the pH to 2.6 with diluted orthophosphoric acid. Filter through a 0.45 μm membrane filter.
- Standard Stock Solution (**N4-Acetyl Sulfadoxine**): Accurately weigh and dissolve about 10 mg of **N4-Acetyl Sulfadoxine** reference standard in a 100 mL volumetric flask with a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and Mobile Phase B).
- Standard Solution: Dilute the standard stock solution to a suitable concentration for analysis (e.g., 1 $\mu\text{g}/\text{mL}$).
- Sample Solution (Sulfadoxine): Accurately weigh and dissolve about 100 mg of Sulfadoxine in a 100 mL volumetric flask with the diluent.

5.4. System Suitability Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria should be as follows:

- Tailing factor: Not more than 2.0
- Theoretical plates: Not less than 2000
- Relative standard deviation (RSD) of peak areas: Not more than 2.0%

5.5. Analysis and Calculation Inject the blank, standard, and sample solutions into the chromatograph. Identify the **N4-Acetyl Sulfadoxine** peak in the sample chromatogram by comparing its retention time with that of the standard.

Calculate the percentage of **N4-Acetyl Sulfadoxine** impurity using the following formula:

Where:

- Area_impurity is the peak area of **N4-Acetyl Sulfadoxine** in the sample chromatogram.
- Area_standard is the average peak area of **N4-Acetyl Sulfadoxine** in the standard chromatogram.
- Conc_standard is the concentration of the **N4-Acetyl Sulfadoxine** standard solution.

- Conc_sample is the concentration of the Sulfadoxine sample solution.
- Purity_standard is the purity of the **N4-Acetyl Sulfadoxine** reference standard.

Causality Behind Experimental Choices:

- C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar analytes, Sulfadoxine and its impurities.
- Acidic Mobile Phase (pH 2.6): The acidic pH suppresses the ionization of the acidic functional groups in the analytes, leading to better peak shapes and retention.
- Gradient Elution: While an isocratic method is presented, a gradient elution program can be developed to resolve a wider range of impurities with varying polarities.
- UV Detection: The selected wavelengths (215 nm or 270 nm) provide good sensitivity for the detection of both Sulfadoxine and its related compounds.[\[12\]](#)[\[13\]](#)

Alternative and Complementary Analytical Techniques

While RP-HPLC is the workhorse for impurity profiling, other techniques can provide valuable complementary information, especially for structure elucidation and trace-level analysis.

- Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC.[\[14\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is crucial for the identification of unknown impurities.[\[14\]](#)
- Gas Chromatography (GC): Suitable for the analysis of volatile organic impurities, such as residual solvents.[\[14\]](#)
- Spectroscopic Techniques (NMR, FTIR): Used for the structural elucidation of isolated impurities.[\[14\]](#)[\[15\]](#)

Conclusion

The accurate and reliable impurity profiling of **N4-Acetyl Sulfadoxine** is a critical aspect of ensuring the quality, safety, and efficacy of Sulfadoxine drug products. This guide has provided a comparative overview of available reference standards and a detailed, validated RP-HPLC method for its quantification. The selection of a high-quality, well-characterized reference standard is the foundation of any robust analytical method. By following the principles of scientific integrity and adhering to regulatory guidelines, researchers and drug development professionals can confidently assess and control impurities in their pharmaceutical products.

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